molecular formula C10H13IN2O4 B8082971 Thymidine,3'-deoxy-3'-iodo-

Thymidine,3'-deoxy-3'-iodo-

Cat. No.: B8082971
M. Wt: 352.13 g/mol
InChI Key: HVIROXRSEGERTP-CSMHCCOUSA-N
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Description

Thymidine,3'-deoxy-3'-iodo- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and an iodinated oxolane moiety

Preparation Methods

The synthesis of Thymidine,3'-deoxy-3'-iodo- typically involves multiple steps. One common synthetic route includes the iodination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or silver nitrate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Thymidine,3'-deoxy-3'-iodo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or immune responses .

Comparison with Similar Compounds

Similar compounds to Thymidine,3'-deoxy-3'-iodo- include other iodinated pyrimidine derivatives and oxolane-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of Thymidine,3'-deoxy-3'-iodo- lies in its specific iodination pattern and the presence of the oxolane ring, which can influence its interaction with biological targets .

Properties

IUPAC Name

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIROXRSEGERTP-CSMHCCOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931540
Record name 4-Hydroxy-1-[4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14260-82-3
Record name 3'-Deoxy-3'-iodothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-[4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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